

Application Notes and Protocols for the Quantification of Leuconolam

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Compound of Interest

Compound Name: *Leuconolam*

Cat. No.: *B1257379*

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Introduction

Leuconolam is a monoterpenoid indole alkaloid identified in plant species such as *Alstonia scholaris* and *Melodinus cochinchinensis*.^[1] It belongs to the rhazinilam-**leuconolam** family of natural products, which are of interest for their unique chemical structures and potential biological activities.^[2] Accurate and precise quantification of **Leuconolam** is essential for pharmacokinetic studies, quality control of herbal medicines, and further investigation of its pharmacological properties. This document provides detailed protocols for the quantification of **Leuconolam** in biological and plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Profile of Leuconolam

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₃	[1]
Molecular Weight	326.4 g/mol	[1]
Chemical Class	Monoterpenoid Indole Alkaloid	[1]
Natural Sources	Alstonia scholaris, Melodinus cochinchinensis, Leuconotis griffithii	[1][3]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects.

1.1. From Plant Material (e.g., leaves, bark)

This protocol is adapted from established methods for extracting aporphine alkaloids from plant matrices.[4]

- Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (approximately 40-60 mesh).
- Extraction:
 - Accurately weigh 1.0 g of the powdered plant material.
 - Add 20 mL of extraction solvent (e.g., 80% methanol in water or a chloroform-methanol mixture). A synergistic effect between chloroform and methanol has been noted for alkaloid extraction.[5][6]
 - Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.

- Collect the supernatant. Repeat the extraction process on the residue two more times.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Solid-Phase Extraction (SPE) Clean-up:
 - Reconstitute the dried extract in 1 mL of 10% methanol.
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
 - Load the reconstituted sample onto the SPE cartridge.
 - Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.
 - Elute **Leuconolam** with 5 mL of 90% methanol.
 - Evaporate the eluate to dryness and reconstitute in 500 μ L of the mobile phase for analysis.

1.2. From Biological Matrices (e.g., Plasma, Serum)

This protocol is based on standard procedures for the extraction of small molecules from biological fluids.

- Protein Precipitation:
 - To 100 μ L of plasma or serum, add 300 μ L of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Supernatant Collection and Evaporation:
 - Carefully transfer the supernatant to a new tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

- Reconstitution:
 - Reconstitute the dried residue in 100 µL of the mobile phase.
 - Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.
 - Transfer the supernatant to an HPLC vial for analysis.

HPLC-UV Quantification Method

This method is suitable for the routine quantification of **Leuconolam** in plant extracts where concentrations are expected to be relatively high.

Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Elution	0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30.1-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	254 nm (or optimal wavelength determined by UV scan)

Method Validation Parameters

Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.995
Accuracy (% Recovery)	85-115%
Precision (% RSD)	$\leq 15\%$
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1

LC-MS/MS Quantification Method

This highly sensitive and selective method is ideal for quantifying trace amounts of **Leuconolam** in biological samples.

Chromatographic Conditions

Parameter	Condition
Column	UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Elution	0-1 min: 5% B 1-5 min: 5-95% B 5-6 min: 95% B 6.1-8 min: 5% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	$[M+H]^+ = 327.2 \text{ m/z}$
Product Ions (Q3)	To be determined by infusion of a Leuconolam standard. Two to three characteristic fragment ions should be selected.
Ion Source Temperature	500°C
Ion Spray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Nitrogen

Method Validation Parameters for LC-MS/MS

Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.99
Accuracy (% Recovery)	Within $\pm 15\%$ of nominal concentration ($\pm 20\%$ for LLOQ)
Precision (% RSD)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)
Lower Limit of Quantification (LLOQ)	Lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect	Assessed by comparing the response of an analyte in post-extraction spiked samples to the response in a neat solution. Should be within an acceptable range (e.g., 85-115%).
Stability	Freeze-thaw, short-term, long-term, and post-preparative stability should be evaluated.

Data Presentation

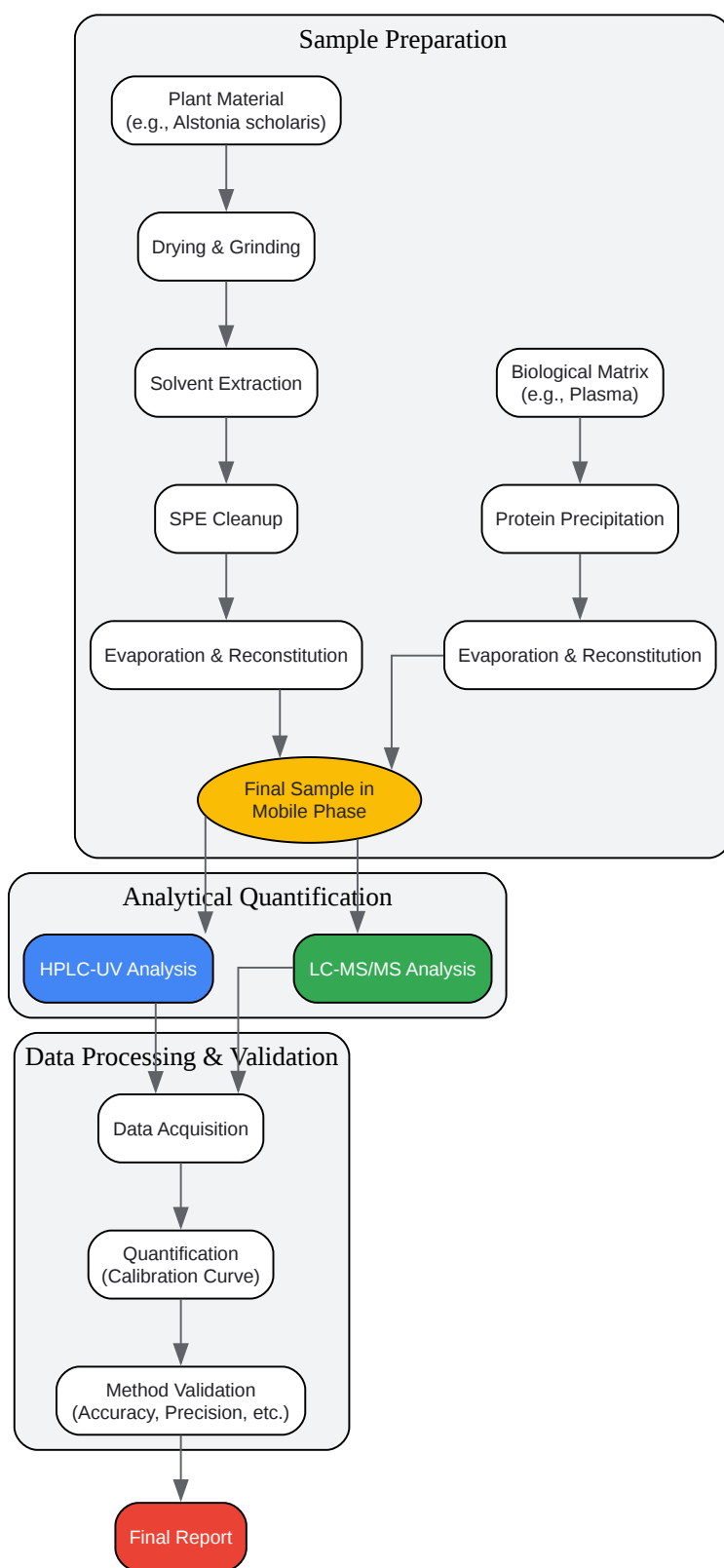
Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)

Parameter	Result
Linearity Range	0.1 - 50 µg/mL
Correlation Coefficient (r^2)	0.9992
LOD	0.03 µg/mL
LOQ	0.1 µg/mL
Accuracy (% Recovery)	98.5 - 103.2%
Intra-day Precision (% RSD)	1.8 - 3.5%
Inter-day Precision (% RSD)	2.5 - 4.8%

Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	0.9985
LLOQ	0.1 ng/mL
Accuracy (% of Nominal)	96.7 - 105.4%
Intra-day Precision (% RSD)	3.1 - 6.8%
Inter-day Precision (% RSD)	4.5 - 8.2%
Matrix Effect	95 - 108%

Visualizations



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Caption: Workflow for **Leuconolam** quantification.

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